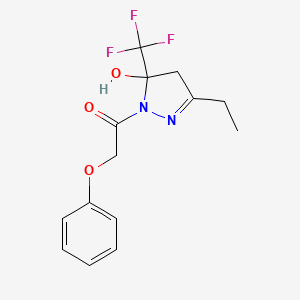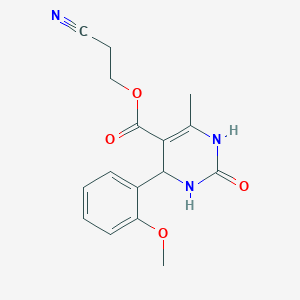![molecular formula C10H13FN2O3S B5129539 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide, also known as DB844, is a chemical compound that has shown potential as a therapeutic agent against various infectious diseases caused by parasites. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide is not fully understood, but it is believed to target the parasite's energy metabolism. The compound inhibits the activity of an enzyme called fumarate reductase, which plays a crucial role in the production of energy in the parasite's mitochondria. This leads to a depletion of energy reserves in the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects
5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide has been shown to have low toxicity and high selectivity towards parasitic cells. It does not affect mammalian cells at the concentrations required for anti-parasitic activity. The compound has also been shown to have good oral bioavailability and can be administered orally.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide has several advantages for use in laboratory experiments. It has a well-defined chemical structure and can be synthesized in large quantities. The compound is stable and can be stored for long periods without degradation. However, the compound's high potency and selectivity towards parasitic cells can also be a limitation, as it may require specialized equipment and expertise to handle and test the compound.
Orientations Futures
There are several future directions for research on 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide. One area of interest is the optimization of the compound's pharmacokinetics and pharmacodynamics for use in humans. Another area is the development of combination therapies that can enhance the compound's efficacy and reduce the risk of drug resistance. Additionally, further research is needed to understand the compound's mechanism of action and its potential for use against other parasitic diseases.
Méthodes De Synthèse
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide involves a series of chemical reactions starting from 2-fluoro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by sulfonylation and N-methylation to obtain the final product. The synthesis is a multi-step process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide has been extensively studied for its potential as an anti-parasitic agent. It has shown efficacy against various protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium. The compound has been tested in vitro and in vivo, and has shown promising results in animal models of parasitic infections.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c1-12-10(14)8-6-7(4-5-9(8)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLRBOTUSOQNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)




![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)


![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)